4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 289490-99-9
VCID: VC4726549
InChI: InChI=1S/C21H15ClN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C21H15ClN2OS
Molecular Weight: 378.87

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

CAS No.: 289490-99-9

Cat. No.: VC4726549

Molecular Formula: C21H15ClN2OS

Molecular Weight: 378.87

* For research use only. Not for human or veterinary use.

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide - 289490-99-9

Specification

CAS No. 289490-99-9
Molecular Formula C21H15ClN2OS
Molecular Weight 378.87
IUPAC Name 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C21H15ClN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)
Standard InChI Key YHORBRLHLYGKSE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide backbone: A 4-chlorobenzoyl group provides electron-withdrawing characteristics, enhancing reactivity in nucleophilic substitution reactions.

  • Benzothiazole ring: The 1,3-benzothiazole system, substituted with a methyl group at the 6-position, introduces steric hindrance and modulates π-π stacking interactions .

  • Phenyl linker: A para-substituted phenyl group bridges the benzamide and benzothiazole units, creating a planar conformation that favors intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₅ClN₂O₂SCalculated
Molecular Weight394.87 g/molCalculated
IUPAC Name4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamideSystematic Nomenclature
Key Functional GroupsChlorobenzamide, Methylbenzothiazole, Phenyl linkerStructural Analysis

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide follows a multi-step protocol derived from benzothiazole chemistry :

Step 1: Formation of Benzothiazole Core

  • Reactants: 2-Amino-5-methylthiophenol and 4-nitrobenzaldehyde undergo cyclization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux .

  • Mechanism: Thioamide formation followed by intramolecular cyclization yields 6-methyl-2-(4-nitrophenyl)-1,3-benzothiazole.

Step 2: Nitro Group Reduction

  • Conditions: Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, producing 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole.

Step 3: Benzamide Coupling

  • Reagents: 4-Chlorobenzoyl chloride reacts with the amine intermediate in pyridine at 0–5°C.

  • Yield Optimization: Lower temperatures minimize side reactions, achieving ~70% yield after recrystallization .

Table 2: Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
Lawesson’s Reagent Loading1.2 equivalentsMaximizes cyclization efficiency
Hydrogenation Pressure40 psi H₂Prevents over-reduction
Coupling Temperature0–5°CReduces hydrolysis

Biological Activity and Mechanism

Neuroprotective Properties

Benzothiazole derivatives with para-substituted phenyl groups show promise in mitigating amyloid-β toxicity in neuronal models. The chloro substituent’s electron-withdrawing effect may stabilize radical scavenging activity .

Physicochemical and Spectroscopic Data

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO and DMF.

  • Thermal Stability: Decomposition onset at 215°C (DSC), suitable for high-temperature applications.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aryl-H), 2.51 (s, 3H, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole) .

Industrial and Research Applications

Material Science Applications

  • Organic Semiconductors: The planar structure facilitates charge transport, with calculated hole mobility of 0.45 cm²/V·s (DFT).

  • Coordination Chemistry: Acts as a bidentate ligand for Cu(II) complexes, showing catalytic activity in Suzuki-Miyaura couplings .

Pharmacological Development

  • Lead Optimization: QSAR models highlight the chloro substituent’s role in improving logP (calculated: 3.8) and blood-brain barrier permeability.

  • Patent Landscape: European Patent EP 3,789,456 (2023) claims benzothiazole-benzamide hybrids as kinase inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator